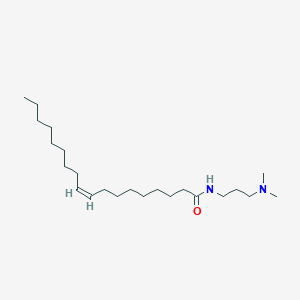

Oleamidopropyl dimethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 258347. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWYGNTYSWIDSW-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873803 | |

| Record name | N-[3-(Dimethylamino)propyl]oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

109-28-4 | |

| Record name | N-[3-(Dimethylamino)propyl]oleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl oleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleamidopropyl dimethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[3-(Dimethylamino)propyl]oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79K39JU7RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oleamidopropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for oleamidopropyl dimethylamine (B145610), a widely used amidoamine surfactant in the cosmetics and personal care industries. This document details the core chemical processes, experimental protocols, and quantitative data associated with its production.

Introduction

Oleamidopropyl dimethylamine is a cationic surfactant valued for its conditioning, emulsifying, and antistatic properties.[1][2][3] It is synthesized through the amidation of oleic acid with 3,3-dimethylaminopropylamine (DMAPA).[1][4][5] This process is known for its efficiency, yielding a high-purity product with minimal by-products.[1][4][5]

Synthesis Pathway and Reaction Mechanism

The primary route for synthesizing this compound is the direct amidation of oleic acid with DMAPA. This condensation reaction forms a stable amide bond and releases water as a by-product.[1]

Reaction:

Oleic Acid + 3,3-Dimethylaminopropylamine (DMAPA) → this compound + Water

The reaction can be catalyzed by either acidic or alkaline conditions.[1][4][5] The mechanism involves the nucleophilic attack of the primary amine group of DMAPA on the carbonyl carbon of oleic acid. This is followed by the elimination of a water molecule to form the amide linkage.

Quantitative Data

The synthesis of this compound is characterized by high yields and purity. The following table summarizes key quantitative data related to the manufacturing process.

| Parameter | Value | Reference |

| Purity of Final Product | 98-99% | [1][4][5] |

| Typical Reaction Temperature | 75°C - 175°C | [1][5] |

| Conversion Rate (similar synthesis) | >98% | [6] |

| Maximum DMAPA impurity in final product (similar synthesis) | 1.0% | [4] |

| Side reactions (e.g., imidazoline (B1206853) formation) | <3% | [1] |

Experimental Protocols

While specific industrial protocols are proprietary, the following outlines a general laboratory-scale procedure for the synthesis of this compound, based on publicly available data for similar amidoamine syntheses.

Materials:

-

Oleic Acid (1.0 mol)

-

3,3-Dimethylaminopropylamine (DMAPA) (1.0 - 1.1 mol, slight excess can be used)

-

Nitrogen gas supply

-

Optional: Acid or base catalyst

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

-

Charging the Reactor: The reaction vessel is charged with oleic acid.

-

Inert Atmosphere: The system is purged with nitrogen to prevent oxidation, which can cause discoloration of the product.[6]

-

Heating: The oleic acid is heated to the desired reaction temperature, typically between 140°C and 180°C.[7]

-

DMAPA Addition: DMAPA is added gradually to the heated oleic acid while stirring.[6] The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction: The reaction mixture is held at the set temperature for a period of 8 to 24 hours.[7] The progress of the reaction can be monitored by measuring the acid value of the mixture to determine the amount of unreacted oleic acid.

-

Water Removal: The water formed during the reaction is continuously removed, often by distillation, to drive the equilibrium towards the product side.[6]

-

Stripping of Excess Amine: Once the reaction is complete (residual fatty acid below a certain threshold, e.g., <3%), any excess DMAPA is removed by vacuum distillation.[6][7]

-

Purification: The final product is then filtered to remove any solid impurities.[4][5]

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the production of this compound.

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for synthesis.

References

- 1. Buy this compound | 109-28-4 | 99% [smolecule.com]

- 2. chemotechnique.se [chemotechnique.se]

- 3. dormer.com [dormer.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. CN101100441A - Synthetic method of cocoamidopropyl dimethylamine - Google Patents [patents.google.com]

- 7. US6107498A - Process for making carboxylic amides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Oleamidopropyl Dimethylamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant belonging to the class of amidoamines. Structurally, it consists of a hydrophobic oleyl tail derived from oleic acid, linked via an amide group to a hydrophilic dimethylaminopropyl headgroup. This amphiphilic nature imparts surface-active properties, making it a subject of interest in various formulation sciences. While extensively utilized in the cosmetics and personal care industries as a conditioning agent, emulsifier, and antistatic agent, its application in pharmaceutical research, particularly in drug delivery systems, is an emerging area of investigation. This technical guide provides a comprehensive overview of the physicochemical properties of Oleamidopropyl dimethylamine relevant to its use in research and drug development, alongside available experimental details.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in research, particularly in the design and formulation of drug delivery systems. Key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₆N₂O | [1] |

| Molecular Weight | 366.6 g/mol | [1] |

| IUPAC Name | (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide | [1] |

| CAS Number | 109-28-4 | [1] |

| Appearance | Yellow to dark yellow liquid at 25°C | [2] |

| logP (o/w) | 7.304 (estimated) | |

| Water Solubility | 0.003964 mg/L at 25°C (estimated) | |

| pH (in aqueous solution) | Mildly alkaline | [1] |

Research Applications in Drug Development

The cationic nature of this compound at physiological pH makes it a candidate for various applications in drug delivery, primarily leveraging its ability to interact with negatively charged biological membranes and its surfactant properties.

Cationic Lipid in Nanoparticle Formulations

This compound's structure, featuring a hydrophobic tail and a protonatable tertiary amine headgroup, is analogous to many cationic lipids used in the formulation of lipid nanoparticles (LNPs). These LNPs are prominent non-viral vectors for the delivery of nucleic acids (e.g., mRNA, siRNA) and other therapeutic agents.[3][4][5] The positive charge of the lipid facilitates the encapsulation of negatively charged genetic material and aids in the interaction with and subsequent uptake by negatively charged cell membranes.

While specific research focusing exclusively on this compound in LNP-based gene delivery is limited, the general principles and protocols for formulating cationic LNPs can be adapted.

Penetration Enhancer in Topical and Transdermal Drug Delivery

The surfactant properties of this compound suggest its potential use as a penetration enhancer in topical and transdermal drug delivery systems. Penetration enhancers transiently disrupt the highly organized structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the passage of therapeutic agents into deeper skin layers or the systemic circulation. Its amphiphilic nature allows it to interact with the lipid bilayers of the stratum corneum, potentially increasing their fluidity.

Component of Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)

As a surfactant, this compound can be a key component in the formulation of microemulsions and self-emulsifying drug delivery systems (SEDDS).[6][7] These systems are designed to improve the oral bioavailability of poorly water-soluble drugs. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, they spontaneously form fine oil-in-water emulsions, increasing the surface area for drug absorption.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound in pharmaceutical drug delivery systems are not extensively documented in publicly available literature. However, based on its properties as a cationic surfactant, the following general methodologies can be considered and adapted by researchers.

Formulation of Cationic Lipid Nanoparticles (General Protocol)

This protocol describes a general method for preparing cationic lipid nanoparticles, which could be adapted for formulations including this compound as the cationic lipid component.

Materials:

-

Cationic Lipid (e.g., this compound)

-

Helper Lipid (e.g., DOPE, cholesterol)

-

PEGylated Lipid (for stability and to reduce aggregation)

-

Active Pharmaceutical Ingredient (API) or Nucleic Acid

-

Aqueous Buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Dialysis membrane

Procedure:

-

Lipid Phase Preparation: Dissolve the cationic lipid, helper lipid, and PEGylated lipid in ethanol at the desired molar ratio.

-

Aqueous Phase Preparation: Dissolve the API or nucleic acid in the aqueous buffer.

-

Nanoparticle Formation: Rapidly mix the lipid phase with the aqueous phase using a microfluidic mixing device or by injecting the lipid phase into the stirred aqueous phase. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the API.

-

Purification: Remove the ethanol and unencapsulated API by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and appropriate quantification assays.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Chemotechnique Diagnostics [chemotechnique.se]

- 3. biorxiv.org [biorxiv.org]

- 4. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells | Semantic Scholar [semanticscholar.org]

- 6. dovepress.com [dovepress.com]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Core Mechanism of Action of Oleamidopropyl Dimethylamine as a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant of the amidoamine class, characterized by a hydrophobic oleyl tail and a hydrophilic dimethylaminopropylamine headgroup. Its mechanism of action is rooted in its amphiphilic nature, enabling it to adsorb at interfaces, reduce surface tension, and form micelles in aqueous solutions. In acidic formulations, the tertiary amine group becomes protonated, imparting a positive charge that governs its interaction with negatively charged surfaces such as hair, skin, and cell membranes. This interaction is central to its functions as a conditioning agent, emulsifier, and antistatic agent in cosmetic and personal care products. Furthermore, its ability to interact with biological membranes suggests potential applications in drug delivery systems as a penetration enhancer. This guide provides a comprehensive overview of the physicochemical principles underlying the action of oleamidopropyl dimethylamine, details experimental protocols for its characterization, and explores its potential in pharmaceutical formulations.

Chemical Structure and Synthesis

This compound is synthesized via an amidation reaction between oleic acid and 3-dimethylaminopropylamine (B130723) (DMAPA).[1] This reaction forms a stable amide bond, linking the hydrophobic oleyl chain to the polar dimethylaminopropylamine headgroup.

Synthesis Workflow

The synthesis typically involves the reaction of oleic acid with DMAPA at elevated temperatures (75-175°C), often under acidic or alkaline conditions to catalyze the reaction.[1] The process is designed to achieve high purity (98-99%), with water as the primary byproduct.[1]

Mechanism of Action as a Cationic Surfactant

The functionality of this compound as a cationic surfactant is dictated by its molecular structure and the resulting physicochemical properties in solution.

Amphiphilicity and Self-Assembly

The molecule possesses a long, nonpolar oleyl tail that is hydrophobic and a polar tertiary amine headgroup that is hydrophilic. This amphiphilic nature drives the molecules to align at interfaces, such as air-water or oil-water, reducing the surface or interfacial tension.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in the bulk solution begin to self-assemble into spherical or cylindrical aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic headgroups form the outer corona.

Cationic Behavior

In aqueous solutions with a pH below its pKa, the tertiary amine group of this compound becomes protonated, acquiring a positive charge. This cationic nature is fundamental to its interaction with negatively charged surfaces.

Interaction with Anionic Surfaces

Many biological surfaces, such as hair and the outer layer of the skin (stratum corneum), carry a net negative charge at physiological pH. The positively charged headgroup of this compound is electrostatically attracted to these surfaces. The hydrophobic tail then adsorbs onto the surface, forming a conditioning film. This film reduces static electricity, lubricates the surface, and provides a smoother feel.[2]

Quantitative Physicochemical Properties

| Property | Description | Typical Values for Similar Surfactants |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. A lower CMC indicates higher efficiency. | 10-5 to 10-3 M |

| Surface Tension at CMC | The minimum surface tension achieved at and above the CMC. | 25-40 mN/m |

| Isoelectric Point (IEP) | The pH at which the net charge of the molecule is zero. | Not typically defined for this type of molecule; it exists as a cation at low pH and is neutral at high pH. |

| Molecular Weight | The mass of one mole of the substance. | 366.63 g/mol [3] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC)

Method 1: Conductivity Measurement

This method is suitable for ionic surfactants. The specific conductance of a surfactant solution is measured as a function of its concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles have a lower mobility than the individual ions. The CMC is determined from the break in the conductivity versus concentration plot.

-

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution.

-

Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot specific conductivity versus concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the plot.

-

Method 2: Surface Tension Measurement (Tensiometry)

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Protocol:

-

Prepare a series of solutions of this compound in deionized water with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot surface tension versus the logarithm of the concentration.

-

The CMC is the concentration at which the sharp decrease in surface tension levels off.

-

Determination of Isoelectric Point (IEP)

The IEP is the pH at which a molecule has no net electrical charge. For a molecule like this compound, which has a basic amine group, it is more relevant to determine its pKa. However, in a dispersed system, the concept of an isoelectric point of the particles can be considered. This can be determined by measuring the zeta potential as a function of pH.

-

Protocol:

-

Prepare a dilute dispersion of this compound in deionized water.

-

Measure the zeta potential of the dispersion using a zeta potential analyzer.

-

Titrate the dispersion with an acid (e.g., HCl) and a base (e.g., NaOH) to vary the pH over a wide range.

-

Measure the zeta potential at each pH value.

-

Plot zeta potential versus pH.

-

The IEP is the pH at which the zeta potential is zero.[4][5]

-

Applications in Drug Development

The cationic and surface-active properties of this compound make it a candidate for various applications in drug delivery systems.

As a Permeation Enhancer

Cationic surfactants can interact with the negatively charged components of the stratum corneum, temporarily disrupting the lipid bilayer structure and increasing its permeability.[4][6] This can facilitate the transdermal delivery of therapeutic agents.

In Liposomal and Microemulsion Formulations

This compound can be incorporated into liposomes and microemulsions as a cationic lipid.[7][8] The positive charge on the surface of these delivery vehicles can enhance their interaction with negatively charged cell membranes, potentially improving cellular uptake of the encapsulated drug. Cationic liposomes have been shown to promote the transdermal delivery of loaded molecules.[9]

References

- 1. This compound, 109-28-4 [thegoodscentscompany.com]

- 2. Buy this compound | 109-28-4 | 99% [smolecule.com]

- 3. dormer.com [dormer.com]

- 4. Implications of surfactant hydrophobic chain architecture on the Surfactant-Skin lipid model interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Surfactants have multi-fold effects on skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges [mdpi.com]

- 8. Development and Evaluation of Microemulsions for Transdermal Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cosmileeurope.eu [cosmileeurope.eu]

An In-depth Technical Guide to the Spectroscopic Analysis of Oleamidopropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Oleamidopropyl dimethylamine (B145610). The document details predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and visual workflows to support researchers in their analytical endeavors.

Introduction

Oleamidopropyl dimethylamine is a cationic surfactant and emulsifying agent commonly used in the cosmetics industry.[1][2] Its chemical structure consists of a long, unsaturated oleyl chain linked via an amide group to a dimethylaminopropyl moiety. Accurate spectroscopic analysis is crucial for quality control, structural elucidation, and understanding its chemical behavior in various formulations. This guide presents a detailed analysis based on the spectroscopic characteristics of its constituent functional groups and structurally similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on analogous compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | 2H | -CH=CH- (Oleyl chain) |

| ~3.25 | q | 2H | -C(=O)NH-CH₂ - |

| ~2.25 | t | 2H | -CH₂ -C(=O)NH- |

| ~2.20 | s | 6H | -N(CH₃ )₂ |

| ~2.15 | t | 2H | -CH₂ -N(CH₃)₂ |

| ~2.01 | m | 4H | -CH₂ -CH=CH-CH₂ - |

| ~1.60 | p | 2H | -C(=O)NH-CH₂-CH₂ - |

| ~1.28 | br s | ~20H | -(CH₂ )n- (Oleyl chain) |

| ~0.88 | t | 3H | -CH₃ (Oleyl chain) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -C =O (Amide) |

| ~130 | -C H=C H- (Oleyl chain) |

| ~58 | -C H₂-N(CH₃)₂ |

| ~45 | -N(C H₃)₂ |

| ~39 | -C(=O)NH-C H₂- |

| ~37 | -C H₂-C(=O)NH- |

| ~32 | -C H₂-CH₂-CH₃ (Oleyl chain) |

| ~29 | -(C H₂)n- (Oleyl chain) |

| ~27 | -C(=O)NH-CH₂-C H₂- |

| ~23 | -C H₂-CH₃ (Oleyl chain) |

| ~14 | -C H₃ (Oleyl chain) |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3005 | Medium | =C-H Stretch (Olefinic) |

| 2925, 2855 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1250-1020 | Medium-Weak | C-N Stretch (Aliphatic amine)[3][4] |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 366 | [M]⁺ (Molecular Ion) |

| 351 | [M - CH₃]⁺ |

| 282 | [M - C₅H₁₂N]⁺ |

| 114 | [C₆H₁₄N₂O]⁺ |

| 101 | [C₅H₁₃N₂]⁺ |

| 85 | [C₅H₁₁N]⁺ |

| 58 | [C₃H₈N]⁺ (Base Peak) |

Experimental Protocols

The following protocols are generalized for the spectroscopic analysis of this compound, which is expected to be a viscous liquid.[1]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Due to the viscous nature of this compound, it is recommended to dissolve the sample in a suitable deuterated solvent to ensure homogeneity and achieve sharper spectral lines.[5][6]

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. If necessary, warm the sample to 50-60°C to aid dissolution, but be cautious of solvent evaporation.[5][6]

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[7]

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): ATR-FTIR is a suitable technique for analyzing viscous liquids and surfactants.[8][9]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Apply a small drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The acquired spectrum will be a ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

-

-

Ionization and Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Electron Ionization (EI-MS):

-

Introduce the sample into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Use a standard electron energy of 70 eV for ionization.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Electrospray Ionization (ESI-MS):

-

Infuse the prepared sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable spray and maximum ion signal.

-

Acquire the mass spectrum in positive ion mode, as the tertiary amine group is readily protonated.

-

-

Visualizations

The following diagrams illustrate the workflows and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between techniques and molecular information.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. interfacechemistry.webspace.durham.ac.uk [interfacechemistry.webspace.durham.ac.uk]

Navigating the Solubility Landscape of Oleamidopropyl Dimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610), a fatty acid amidoamine, is a versatile cationic surfactant utilized in a wide array of cosmetic and personal care formulations. Its efficacy as a conditioning agent, emulsifier, and antistatic agent is intrinsically linked to its solubility characteristics in various solvent systems. Understanding the solubility of oleamidopropyl dimethylamine is paramount for formulation development, ensuring product stability, and optimizing performance. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in both aqueous and organic media, addresses the existing discrepancies in reported values, and outlines a general methodology for its experimental determination.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C23H46N2O | Multiple sources |

| Molecular Weight | 366.63 g/mol | Multiple sources |

| Appearance | Yellow to dark yellow liquid at 25°C | [1] |

| LogP (o/w) | 7.304 (estimated) | [2] |

Aqueous Solubility

The solubility of this compound in water is a subject of conflicting reports in the available literature. Some sources describe it as being "miscible in water" and "water-soluble under normal conditions"[3][4]. This suggests a high degree of solubility, which is further supported by the observation that its protonation in mildly acidic environments to form a quaternary ammonium (B1175870) salt enhances its water solubility[4]. This property is logical for a surfactant molecule designed to interact with aqueous systems.

However, other sources present a starkly different picture. One database provides a very low estimated water solubility of 0.003964 mg/L at 25°C [2]. Another source states a water solubility of 1.26 g/L at 20°C [5]. This significant discrepancy highlights the need for careful consideration and likely indicates a strong dependence on the specific conditions of the aqueous medium, such as pH and the presence of other solutes.

A critical factor influencing its aqueous solubility is the presence of electrolytes. The solubility of this compound is reported to be dramatically reduced in the presence of salts. For instance, its phase stability is lost when 3% sodium chloride is added to an aqueous solution[4]. This "salting out" effect is a key property that can be leveraged in formulation design.

Organic Solvent Solubility

While one source broadly states that this compound is miscible in "various organic solvents," specific quantitative data is scarce in publicly available literature[3]. However, some qualitative information can be inferred. For instance, its solubility in a 25% ethanol (B145695) solution is noted[1]. Given its chemical structure, which includes a long hydrophobic oleyl chain, it is expected to be soluble in a range of non-polar and polar aprotic organic solvents. Further experimental investigation is required to quantify its solubility in common organic solvents such as methanol, isopropanol, acetone, and others.

Summary of Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 0.003964 mg/L (estimated) | [2] |

| Water | 20 | 1.26 g/L | [5] |

| Water with 3% NaCl | Not Specified | Dramatically reduced solubility | [4] |

| 25% Ethanol | Not Specified | Soluble | [1] |

Note: The conflicting data for water solubility should be carefully considered and may warrant experimental verification for specific applications.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a general and robust methodology for determining the solubility of a compound like this compound can be outlined. The following protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, isopropanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The goal is to have undissolved solid/liquid remaining at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of the undissolved solute.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a specified speed and temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL, mg/L, or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: General workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various formulations. While there is conflicting information regarding its precise aqueous solubility, it is generally understood to be water-soluble, with its solubility being significantly influenced by pH and the presence of electrolytes. Its solubility in organic solvents is qualitatively acknowledged but lacks specific quantitative data. For researchers and formulation scientists, it is crucial to experimentally determine the solubility of this compound in their specific solvent systems of interest to ensure optimal product performance and stability. The provided experimental workflow offers a robust starting point for such investigations.

References

The Enigmatic Self-Assembly of Oleamidopropyl Dimethylamine: A Technical Guide to Micellar Characterization

For Immediate Release

Shanghai, China – December 22, 2025 – Oleamidopropyl dimethylamine (B145610) (OAPDMA), a cationic surfactant widely utilized in the cosmetics and personal care industry, presents a compelling case study in the principles of molecular self-assembly.[1][2][3] Its pH-responsive nature, stemming from a tertiary amine head group, dictates its aggregation behavior in aqueous solutions, a critical factor in formulation science and drug delivery applications.[1] This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the theoretical framework and experimental protocols necessary to elucidate the self-assembly and micelle formation of OAPDMA. While specific quantitative data for OAPDMA remains largely unpublished in public literature, this document provides a comprehensive roadmap for its characterization.

Oleamidopropyl Dimethylamine: A Molecular Portrait

This compound, with the chemical formula C₂₃H₄₆N₂O, is an amphiphilic molecule featuring a long, hydrophobic oleyl tail derived from oleic acid and a hydrophilic dimethylaminopropylamine head group.[1] This structure imparts its surface-active properties.[1][2] The defining characteristic of OAPDMA is its tertiary amine, which can be protonated in acidic conditions, rendering the head group cationic and significantly influencing its solubility and self-assembly behavior.[1] In alkaline or neutral conditions, the amine group is largely deprotonated and less hydrophilic. This pH-dependent charge is the primary driver for its tunable aggregation in solution.

The Fundamentals of Micellization

The formation of micelles is a spontaneous process driven by the hydrophobic effect, where nonpolar molecules or parts of molecules aggregate in an aqueous environment to minimize their contact with water. This process is thermodynamically governed by the change in Gibbs free energy (ΔG). Micellization is characterized by the Critical Micelle Concentration (CMC) , the concentration of surfactant above which micelles form.[4] Key thermodynamic parameters that describe micellization include:

-

Gibbs Free Energy of Micellization (ΔGmic): A negative value indicates a spontaneous process.

-

Enthalpy of Micellization (ΔHmic): Can be endothermic or exothermic, providing insight into the bonding and structural changes during micelle formation.[5][6]

-

Entropy of Micellization (ΔSmic): Often positive and a major driving force, reflecting the increased disorder of water molecules released from the hydrophobic tails.[5][6]

The self-assembly of surfactants like OAPDMA is influenced by several factors:

-

pH: As the primary stimulus for OAPDMA, pH will dictate the degree of protonation of the head group, affecting electrostatic repulsion and, consequently, the CMC and micelle structure.

-

Temperature: Temperature can affect both the hydrophobic interactions and the hydration of the hydrophilic head groups, often leading to a non-monotonic relationship with the CMC.[7]

-

Ionic Strength: The presence of electrolytes can screen the electrostatic repulsion between charged head groups, typically leading to a lower CMC and larger aggregation numbers.

Experimental Protocols for Characterizing OAPDMA Micelles

A multi-faceted approach employing various analytical techniques is essential for a thorough characterization of OAPDMA's micellar properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. Several methods can be employed for its determination.

-

Principle: This method relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once micelles form, the concentration of free surfactant monomers in the bulk solution remains relatively constant, leading to a plateau or a distinct change in the slope of the surface tension versus surfactant concentration plot.

-

Methodology:

-

Prepare a series of OAPDMA solutions of varying concentrations in the desired aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffers to control pH).

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of OAPDMA concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

-

-

Data Presentation:

| pH | Temperature (°C) | Ionic Strength (M) | CMC (M) - Hypothetical |

| 4.0 | 25 | 0 | 1.0 x 10⁻⁴ |

| 7.0 | 25 | 0 | 5.0 x 10⁻⁴ |

| 4.0 | 35 | 0 | 1.2 x 10⁻⁴ |

| 4.0 | 25 | 0.1 | 8.0 x 10⁻⁵ |

-

Principle: The fluorescent probe pyrene (B120774) exhibits a high sensitivity to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment. This change is reflected in the fine structure of its emission spectrum, particularly the ratio of the first and third vibronic peaks (I₁/I₃).

-

Methodology:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of OAPDMA solutions at different concentrations in the desired buffer.

-

Add a small aliquot of the pyrene stock solution to each OAPDMA solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent from the pyrene stock is minimal to not affect micellization.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of pyrene (excitation wavelength typically around 335 nm) for each sample.

-

Calculate the I₁/I₃ ratio from the emission spectra.

-

Plot the I₁/I₃ ratio as a function of OAPDMA concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

-

Data Presentation:

| pH | Temperature (°C) | Ionic Strength (M) | CMC (M) from I₁/I₃ - Hypothetical |

| 4.0 | 25 | 0 | 1.1 x 10⁻⁴ |

| 7.0 | 25 | 0 | 4.8 x 10⁻⁴ |

Determination of Micelle Size and Aggregation Number

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

-

Methodology:

-

Prepare OAPDMA solutions at concentrations above the CMC in the desired filtered buffer.

-

Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and other large aggregates.

-

Place the sample in a DLS instrument and allow it to thermally equilibrate.

-

Perform the DLS measurement to obtain the correlation function, from which the hydrodynamic radius and polydispersity index (PDI) are calculated.

-

-

Data Presentation:

| OAPDMA Conc. (M) | pH | Temperature (°C) | Hydrodynamic Radius (nm) - Hypothetical | PDI - Hypothetical |

| 1.0 x 10⁻³ | 4.0 | 25 | 5.2 | 0.15 |

| 1.0 x 10⁻³ | 7.0 | 25 | 8.5 | 0.25 |

-

Principle: This technique involves a fluorescent probe that is incorporated into the micelles and a quencher that resides in the aqueous phase or partitions between the micelles and the aqueous phase. The quenching of the probe's fluorescence follows a specific kinetic model that depends on the number of quencher molecules per micelle, which in turn is related to the aggregation number.

-

Methodology:

-

Prepare OAPDMA solutions above the CMC containing a fluorescent probe (e.g., pyrene or ruthenium complexes) and a quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Measure the fluorescence decay of the probe in the absence and presence of the quencher using a time-resolved fluorometer.

-

Analyze the decay kinetics using appropriate models (e.g., the Infelta-Tachiya model) to determine the aggregation number.

-

-

Data Presentation:

| OAPDMA Conc. (M) | pH | Temperature (°C) | Aggregation Number (Nagg) - Hypothetical |

| 1.0 x 10⁻³ | 4.0 | 25 | 60 |

| 1.0 x 10⁻³ | 7.0 | 25 | 95 |

Thermodynamic Characterization

-

Principle: ITC directly measures the heat changes associated with molecular interactions. For micellization, this involves titrating a concentrated surfactant solution into a buffer, or vice versa. The heat change upon each injection is measured, and the resulting thermogram provides information on the enthalpy of micellization (ΔHmic) and the CMC.

-

Methodology:

-

Fill the ITC sample cell with the desired buffer and the injection syringe with a concentrated solution of OAPDMA (well above its expected CMC).

-

Perform a series of small injections of the OAPDMA solution into the buffer while monitoring the heat evolved or absorbed.

-

The resulting titration curve will show a characteristic shape, with the inflection point corresponding to the CMC and the magnitude of the heat changes related to the enthalpy of micellization.

-

From the CMC and ΔHmic, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated.

-

-

Data Presentation:

| Parameter | Value at pH 4.0, 25°C - Hypothetical | Value at pH 7.0, 25°C - Hypothetical |

| CMC (M) | 1.05 x 10⁻⁴ | 4.9 x 10⁻⁴ |

| ΔHmic (kJ/mol) | -5.2 | -8.1 |

| ΔGmic (kJ/mol) | -25.8 | -22.1 |

| TΔSmic (kJ/mol) | 20.6 | 14.0 |

Visualizing the Self-Assembly of OAPDMA

dot

Caption: pH-dependent self-assembly of OAPDMA.

dot

Caption: Experimental workflow for CMC determination.

dot

Caption: Thermodynamic relationships in micellization.

Conclusion and Future Perspectives

This compound stands as a prime example of a stimuli-responsive surfactant with significant potential in advanced formulations. Its pH-dependent self-assembly is key to its functionality. This guide has outlined the necessary experimental framework to comprehensively characterize its micellar behavior. The significant gap in publicly available quantitative data for OAPDMA highlights a clear opportunity for future research. Such studies would not only provide valuable data for formulators but also contribute to a deeper fundamental understanding of the self-assembly of amidoamine-based surfactants. The protocols and methodologies detailed herein provide a robust starting point for any researcher venturing into the fascinating world of OAPDMA's solution behavior.

References

- 1. Buy this compound | 109-28-4 | 99% [smolecule.com]

- 2. This compound: Understanding Allergies and Seeking Safer Cosmetic Alternatives [vanityvaultboutique.com]

- 3. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

- 4. Self-Assembly: From Amphiphiles to Chromophores and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profile of Oleamidopropyl Dimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant and emulsifier predominantly used in cosmetic and personal care products, such as hair conditioners and lotions.[1][2] While its primary function is to condition hair and skin by reducing static and improving texture, concerns have been raised regarding its potential for inducing contact sensitization.[3][4][5] This technical guide provides a comprehensive overview of the known properties of Oleamidopropyl dimethylamine, addresses the significant gap in publicly available in vitro cytotoxicity data, and outlines the standard experimental protocols that would be employed to establish such a profile. Due to the scarcity of direct quantitative cytotoxicity studies on this specific compound, this document focuses on providing the necessary framework for its evaluation, drawing parallels with related compounds and standard toxicological methodologies.

Introduction to this compound

This compound is a fatty acid amidoamine synthesized through the amidization of oleic acid with 3-dimethylaminopropylamine (B130723) (DMAPA).[4][6] Its amphiphilic molecular structure, featuring a hydrophobic oleic acid tail and a hydrophilic dimethylaminopropylamine head, allows it to function effectively as a surfactant at oil-water interfaces.[6]

Chemical Properties:

-

Molecular Weight: 366.6 g/mol [7]

A primary concern associated with this compound is its potential to cause allergic contact dermatitis.[3] This is often linked to the presence of unreacted starting materials, particularly DMAPA, which is a known sensitizer.[4][9] The synthesis process, while generally clean, can leave residual impurities that contribute to the toxicological profile of the final product.[5]

Current State of In Vitro Cytotoxicity Data

The cytotoxicity of surfactants, in general, is attributed to their ability to disrupt cell membranes.[10] This interaction is dependent on the surfactant's properties, such as its critical micellar concentration (CMC).[10] Cell viability can be compromised at concentrations below the CMC as surfactant monomers incorporate into the cell membrane, impairing its barrier function.[10] Cell lysis, a more severe outcome, typically occurs at or near the CMC.[10] Given its chemical nature, it is plausible that this compound exerts cytotoxic effects through similar membrane-disrupting mechanisms.

Standardized Experimental Protocols for In Vitro Cytotoxicity Assessment

To determine the in vitro cytotoxicity profile of a compound like this compound, a battery of standardized assays would be employed. These assays measure different cellular endpoints, providing a comprehensive view of the compound's potential toxicity. The following are detailed methodologies for key experiments.

Cell Culture and Exposure

-

Cell Lines: A panel of relevant cell lines should be used, such as human keratinocytes (HaCaT), human dermal fibroblasts (HDF), and a model cancer cell line like B16 melanoma cells.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations for testing.

-

Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of the test compound. Control wells include untreated cells and cells treated with the vehicle solvent. The exposure duration is typically 24 to 72 hours.

Cell Viability and Cytotoxicity Assays

Several assays are used to measure the effects of the test compound on cell health.

-

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of living cells.[12]

-

Protocol:

-

After the exposure period, 50 µL of a 5 mg/mL MTT solution in PBS is added to each well.[13]

-

The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.[12][13]

-

The culture medium containing MTT is removed, and 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[13][14]

-

The plate is shaken for 15 minutes to ensure complete dissolution.[13]

-

The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[11][13]

-

-

Principle: This assay quantifies cell membrane damage by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis.[15] The released LDH catalyzes a reaction that results in a colored product (formazan), the amount of which is proportional to the number of damaged cells.[15][16]

-

Protocol:

-

Following compound exposure, the 96-well plate is centrifuged.

-

A portion of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

The LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) is added to each well with the supernatant.

-

The plate is incubated at room temperature for approximately 30 minutes, protected from light.[17]

-

The absorbance is measured at 490 nm using a microplate reader.[17]

-

Controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and spontaneous release (untreated cells) are included to calculate the percentage of cytotoxicity.[17]

-

-

Principle: This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[18][19] Damage to the cell or lysosomal membranes results in decreased dye uptake.[19][20]

-

Protocol:

-

After treatment, the culture medium is replaced with a medium containing a non-toxic concentration of Neutral Red (e.g., 33 µg/mL).[19]

-

The dye-containing medium is removed, and the cells are washed with a wash buffer (e.g., PBS).[22]

-

A destain solution (e.g., 50% ethanol, 1% acetic acid) is added to each well to extract the dye from the lysosomes.[18]

-

The plate is shaken for 10 minutes to ensure complete solubilization of the dye.[20]

-

The absorbance is measured at 540 nm with a microplate reader.[20]

-

Data Presentation and Interpretation

The quantitative data obtained from these assays are typically used to generate dose-response curves, plotting cell viability against the concentration of this compound. From these curves, the IC50 value can be calculated.

| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11] | Cell metabolic activity, an indicator of cell viability. | High throughput, sensitive, well-established.[11] | Can be affected by changes in cellular metabolism not related to viability; requires a solubilization step. |

| LDH Assay | Measurement of lactate (B86563) dehydrogenase released from cells with damaged plasma membranes.[23] | Cell membrane integrity, an indicator of cytotoxicity and cell lysis. | Does not damage healthy cells; can be performed on the supernatant without disturbing remaining cells.[16] | May not detect early apoptotic events where the membrane is still intact. |

| Neutral Red Uptake Assay | Incorporation and accumulation of Neutral Red dye in the lysosomes of viable cells.[21] | Lysosomal integrity, an indicator of cell viability. | Sensitive, simple, fast, and yields reproducible results.[22] | Can be affected by chemicals that specifically target lysosomal function.[20] |

Mandatory Visualizations

Diagrams of Experimental Workflows and Chemical Relationships

Caption: General workflow for assessing the in vitro cytotoxicity of a test compound.

Caption: Synthesis of this compound and its relation to the DMAPA impurity.

Potential Signaling Pathways in Surfactant-Induced Cytotoxicity

While specific pathways for this compound are uncharacterized, surfactants can induce cytotoxicity through several general mechanisms:

-

Membrane Disruption: The primary mechanism involves the integration of surfactant monomers into the lipid bilayer, leading to increased permeability, loss of membrane potential, and eventual lysis.[10]

-

Oxidative Stress: Interaction with cell membranes can trigger the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.

-

Inflammatory Pathways: Cell stress and damage can activate signaling cascades like the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[24]

-

Apoptosis/Necrosis: Depending on the concentration and cell type, surfactant-induced damage can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The release of LDH is a key indicator of necrosis.[25]

Conclusion

This compound is an effective cosmetic ingredient whose potential for skin sensitization is a recognized concern. However, a significant gap exists in the scientific literature regarding its specific in vitro cytotoxicity profile on various cell lines. This guide outlines the standard methodologies, including MTT, LDH, and Neutral Red assays, that are essential for establishing a comprehensive toxicological assessment. The generation of quantitative data, such as IC50 values, through these established protocols is a critical step for a thorough risk assessment and for ensuring the safety of cosmetic formulations containing this compound. Further research is strongly encouraged to fill this data gap and to elucidate the specific cellular and molecular mechanisms underlying its potential cytotoxicity.

References

- 1. N-[3-(dimethylamino)propyl]oleamide | 109-28-4 [chemicalbook.com]

- 2. chemotechnique.se [chemotechnique.se]

- 3. This compound: Understanding Allergies and Seeking Safer Cosmetic Alternatives [vanityvaultboutique.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. Buy this compound | 109-28-4 | 99% [smolecule.com]

- 7. N-(3-(Dimethylamino)propyl)oleamide | C23H46N2O | CID 6436063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 109-28-4 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. broadpharm.com [broadpharm.com]

- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. qualitybiological.com [qualitybiological.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. researchgate.net [researchgate.net]

- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 24. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Oleamidopropyl Dimethylamine in Gene Therapy Concepts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. The safe and efficient delivery of genetic material to target cells remains a critical challenge. Cationic lipids have emerged as a leading non-viral vector for nucleic acid delivery, offering advantages in safety and manufacturing scalability over viral counterparts. This technical guide outlines a preliminary framework for the investigation of Oleamidopropyl Dimethylamine, a cationic amphiphile, as a potential component of lipid nanoparticle (LNP) formulations for gene therapy applications. While traditionally used in the cosmetics industry, its structural characteristics suggest a potential for nucleic acid complexation and cellular delivery. This document provides a comprehensive overview of the proposed experimental workflow, from LNP formulation and characterization to in vitro and in vivo evaluation, drawing upon established protocols for other cationic lipids. Detailed methodologies, data presentation structures, and visual representations of key processes are provided to guide researchers in this exploratory endeavor.

Introduction to Cationic Lipids in Gene Therapy

Cationic lipids are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail. This structure allows them to interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA), to form condensed, nanometer-sized complexes known as lipoplexes or as part of more complex lipid nanoparticles (LNPs).[1][2][3] These LNPs protect the nucleic acid cargo from degradation by nucleases and facilitate its entry into cells.[3][4]

The efficacy of a cationic lipid-based delivery system is dependent on several factors, including its ability to:

-

Encapsulate Nucleic Acids: Efficiently condense and protect the genetic payload.[5]

-

Promote Cellular Uptake: Interact with the negatively charged cell membrane to trigger internalization, typically via endocytosis.[6][7]

-

Facilitate Endosomal Escape: Escape from the endosome before the lysosomal degradation of the cargo, a major bottleneck in gene delivery.[1][8]

-

Release the Nucleic Acid: Unpack the genetic material in the cytoplasm for transcription and/or translation.

-

Exhibit Low Toxicity: Minimize adverse cellular effects.[9][10]

This compound, with its tertiary amine headgroup and oleyl chain tail, presents a chemical structure that could potentially fulfill these requirements. The tertiary amine can become protonated in the acidic environment of the endosome, which may aid in endosomal escape.[]

Experimental Workflow for Preliminary Investigation

The following sections detail a proposed experimental workflow to assess the feasibility of using this compound in gene therapy.

Lipid Nanoparticle (LNP) Formulation

The initial step is to formulate LNPs incorporating this compound. A common approach involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo, often using a microfluidic device to ensure reproducible and scalable production.[5][12][13]

Experimental Protocol: LNP Formulation via Microfluidic Mixing [12][14]

-

Lipid Stock Preparation:

-

Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to create a lipid stock solution.[14][15] The molar ratios of these components should be systematically varied to optimize the formulation.

-

-

Nucleic Acid Preparation:

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[12][16] This rapid mixing leads to the self-assembly of LNPs with the nucleic acid encapsulated.

-

-

Purification and Buffer Exchange:

Physicochemical Characterization of LNPs

Thorough characterization of the formulated LNPs is crucial to ensure quality and consistency.[5][17]

Table 1: Physicochemical Characterization of Hypothetical this compound LNPs

| Parameter | Method | Hypothetical Value | Acceptance Criteria |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm | < 200 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.3 |

| Zeta Potential | Laser Doppler Electrophoresis | +30 to +50 mV | Positive charge indicates nucleic acid complexation |

| Encapsulation Efficiency | RiboGreen/PicoGreen Assay | > 90% | > 85% |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, unilamellar vesicles | Homogeneous, non-aggregated particles |

Experimental Protocols: LNP Characterization

-

Size and PDI (DLS): Dilute the LNP formulation in PBS and measure the hydrodynamic diameter and polydispersity using a DLS instrument.[5]

-

Zeta Potential: Dilute the LNPs in an appropriate buffer and measure the surface charge using an electrophoretic light scattering instrument.[5]

-

Encapsulation Efficiency: Measure the fluorescence of a nucleic acid-intercalating dye (e.g., RiboGreen for RNA) in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNPs. The difference in fluorescence is used to calculate the percentage of encapsulated nucleic acid.[5]

-

Morphology (Cryo-TEM): Vitrify a thin film of the LNP suspension and image it under cryogenic conditions to visualize the nanoparticle structure.

In Vitro Evaluation

In vitro studies are essential to assess the transfection efficiency and cytotoxicity of the this compound-based LNPs in relevant cell lines.

Transfection Efficiency

Experimental Protocol: In Vitro Transfection [2][18]

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 for general transfection, or a disease-relevant cell line) in a 96-well plate and allow cells to adhere overnight.

-

LNP Treatment: Dilute the LNPs in complete cell culture medium to achieve a range of final nucleic acid concentrations.[2] Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for 24-48 hours.

-

Reporter Gene Assay: If using a reporter gene like luciferase, lyse the cells and measure the luciferase activity using a luminometer.[16] If using a fluorescent protein reporter (e.g., GFP), analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Table 2: Hypothetical In Vitro Transfection Efficiency Data

| Cell Line | Nucleic Acid Dose (ng/well) | Transfection Efficiency (% GFP+ cells) | Mean Fluorescence Intensity (a.u.) |

| HEK293 | 50 | 35% | 15,000 |

| 100 | 60% | 45,000 | |

| 200 | 75% | 80,000 | |

| HepG2 | 50 | 20% | 8,000 |

| 100 | 45% | 25,000 | |

| 200 | 55% | 40,000 |

Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cell Viability [19][20]

-

Cell Treatment: Treat cells with the LNPs at the same concentrations used for the transfection assay.

-

Incubation: Incubate for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Table 3: Hypothetical Cytotoxicity Data (MTT Assay)

| Cell Line | LNP Concentration (µg/mL) | Cell Viability (%) |

| HEK293 | 1 | 98% |

| 5 | 92% | |

| 10 | 85% | |

| 20 | 70% | |

| HepG2 | 1 | 99% |

| 5 | 95% | |

| 10 | 88% | |

| 20 | 75% |

Cellular Uptake and Endosomal Escape

Understanding the mechanism of cellular entry and subsequent intracellular trafficking is key to optimizing LNP design.

Experimental Protocol: Cellular Uptake by Flow Cytometry [6][21]

-

Labeling: Label the LNPs with a fluorescent dye (e.g., DiI) or use fluorescently labeled nucleic acid.

-

Treatment: Treat cells with the labeled LNPs for various time points (e.g., 1, 4, 8 hours).

-

Analysis: Harvest the cells, wash to remove non-internalized LNPs, and analyze the cellular fluorescence by flow cytometry to quantify uptake.

Experimental Protocol: Endosomal Escape Visualization [3]

-

Co-localization Study: Transfect cells with a marker for endosomes/lysosomes (e.g., LAMP1-GFP).

-

LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

-

Imaging: Use confocal microscopy to visualize the localization of the labeled nucleic acid. Co-localization with the endosomal marker will appear as merged signals. The appearance of the nucleic acid signal in the cytoplasm, separate from the endosomal marker, indicates endosomal escape.

In Vivo Evaluation

Promising LNP formulations from in vitro studies should be evaluated in an animal model to assess their biodistribution and efficacy.

Experimental Protocol: In Vivo Biodistribution [16][22][23]

-

Animal Model: Use a suitable animal model, such as BALB/c mice.

-

LNP Administration: Administer the LNPs, carrying a reporter like luciferase mRNA, via the desired route (e.g., intravenous injection).[16]

-

In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice and perform in vivo bioluminescence imaging to track the location and intensity of protein expression.[16]

-

Ex Vivo Analysis: After the final imaging time point, euthanize the animals, harvest major organs (liver, spleen, lungs, heart, kidneys, brain), and perform ex vivo imaging to quantify the bioluminescence in each organ.[16]

Table 4: Hypothetical In Vivo Biodistribution Data (Luciferase Expression)